molecular formula C12H13NO2 B1376359 Benzyl 3-methyleneazetidine-1-carboxylate CAS No. 934664-23-0

Benzyl 3-methyleneazetidine-1-carboxylate

Cat. No. B1376359
M. Wt: 203.24 g/mol
InChI Key: HPAXEPGOVIEEQX-UHFFFAOYSA-N
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Description

Benzyl 3-methyleneazetidine-1-carboxylate, also known as BMAC, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a chiral compound with a unique chemical structure that makes it useful for various laboratory experiments. Its structure consists of a benzyl group attached to the 3-methyleneazetidine-1-carboxylate moiety. This compound has been used in various scientific research applications, including drug development, biochemical and physiological studies, and other laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Analogs : The synthesis of 2-carboxy-4-methylazetidine, a novel isomeric analog of dl-proline, involves the reaction of α,β-dibromo carbonyl ester with benzylamine, leading to 1-benzyl-2-carbomethoxy-4-methyl-azetidine. Further hydrolysis and catalytic hydrogenation yield 1-benzyl-2-carboxyl-4-methylazetidine, a compound related to Benzyl 3-methyleneazetidine-1-carboxylate (Soriano, Podraza, & Cromwell, 1980).

  • Pseudopeptide Foldamers : Benzyl 3-methyleneazetidine-1-carboxylate derivatives are used in creating pseudopeptide foldamers. These foldamers, like benzyl (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylate homo-oligomers, show potential for various applications due to their unique helical conformations stabilized by intramolecular hydrogen bonds (Tomasini et al., 2003).

Biochemical Applications

  • Biotransformation Studies : Biotransformations of racemic 1-benzylazetidine-2-carbonitriles to yield azetidine-2-carboxylic acids demonstrate the efficiency and enantioselectivity of microbial whole cells as catalysts. This is significant for the synthesis of various chiral compounds, including those related to Benzyl 3-methyleneazetidine-1-carboxylate (Leng, Wang, Pan, Huang, & Wang, 2009).

Chemical and Structural Analysis

  • Structural Insights : The study of the title compound (4S)-Benzyl 4-benzyl-5-oxo-1,3-oxazolidine-3-carboxylate provided valuable insights into its three-dimensional structure. The analysis of dihedral angles and coplanarity offers a deeper understanding of the molecular structure, contributing to the broader knowledge of similar compounds like Benzyl 3-methyleneazetidine-1-carboxylate (Lin, Fang, Tang, Wei, & Zhao, 2007).

properties

IUPAC Name

benzyl 3-methylideneazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-10-7-13(8-10)12(14)15-9-11-5-3-2-4-6-11/h2-6H,1,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAXEPGOVIEEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50736322
Record name Benzyl 3-methylideneazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-methyleneazetidine-1-carboxylate

CAS RN

934664-23-0
Record name Benzyl 3-methylideneazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of methyltriphenylphosphonium bromide (23.0 g, 0.0649 mol) and potassium tert-butoxide (7.3 g, 0.0649 mol) in diethyl ether (140 mL) was stirred at room temperature for 20 min, and then heated to 35° C. for 1 h. To this bright yellow reaction mixture was slowly added a dilute solution of phenylmethyl 3-oxoazetidine-1-carboxylate (3.33 g, 0.0162 mol) in diethyl ether (50 mL) The reaction mixture was stirred at 35° C. for 12 hours then filtered through a bed of celite and rinsed with ethyl ether. The filtrate was washed with water and brine, dried over anhydrous magnesium sulfate and concentrated. The residue was purified by flash chromatography (SiO2, 5-10% ethyl acetate in hexanes) to afford phenylmethyl 3-methylideneazetidine-1-carboxylate (2.46 g, 75% yield) as a clear and colorless oil). 1H NMR (400 MHz, CDCl3): 7.27-7.22 (m, 5H), 5.02 (s, 2H), 4.93-4.90 (m, 2H), 4.48-4.47 (m, 4H). MS (EI) for C12H13NO2: 203 (M+).
Quantity
3.33 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step Two
Quantity
23 g
Type
catalyst
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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